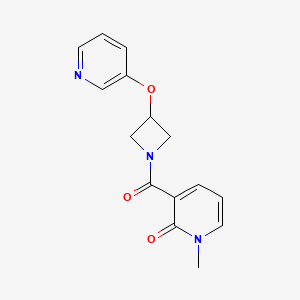

1-methyl-3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Aplicaciones Científicas De Investigación

Ring Expansion and Functionalization

Ring Expansion of 2-(α-Hydroxyalkyl)azetidines

A study by Durrat et al. (2008) describes the synthesis of functionalized pyrrolidines through ring expansion of 2-(α-hydroxyalkyl)azetidines, which are synthesized from β-amino alcohols. This process involves rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines in the presence of nucleophiles, hinting at the structural manipulation capabilities of azetidine derivatives for generating complex heterocycles (Durrat et al., 2008).

Catalyzed Arylation for Functionalization

Enantioselective Amine α-Functionalization via Palladium Catalyzed C–H Arylation of Thioamides

Jain et al. (2016) demonstrated a palladium-catalyzed enantioselective α-C–H coupling of amines, including azetidines, to prepare α-arylated amines. This method highlights the importance of azetidine derivatives in developing bioactive compounds and therapeutic agents through selective functionalization (Jain et al., 2016).

Intramolecular Amination

Palladium Catalyzed Intramolecular Amination

He et al. (2012) developed efficient methods to synthesize azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. This showcases the utility of azetidine derivatives in constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals (He et al., 2012).

1,3-Dipolar Cycloaddition for Spirocycles

Synthesis of Oxetane/Azetidine Containing Spirocycles

Jones et al. (2016) explored the silver-catalyzed 1,3-dipolar cycloaddition reactions to create oxetane/azetidine-containing spirocycles, demonstrating the versatility of azetidine derivatives in constructing complex and functionalized molecular architectures (Jones et al., 2016).

Propiedades

IUPAC Name |

1-methyl-3-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-17-7-3-5-13(14(17)19)15(20)18-9-12(10-18)21-11-4-2-6-16-8-11/h2-8,12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKAEQPOPAZSIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2983725.png)

![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983729.png)

![2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983737.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide](/img/structure/B2983738.png)